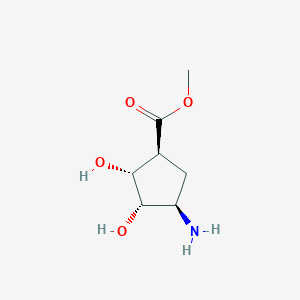
Di-Fmoc-seleno-L-cystine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-Fmoc-seleno-L-cystine is a fluorenylmethoxycarbonyl (Fmoc) protected cysteine derivative. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques. Cysteine, the amino acid from which this compound is derived, plays a crucial role in various biological processes, including the formation of disulfide bonds, which are essential for protein structure .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-Fmoc-seleno-L-cystine involves the protection of the selenol group of selenocysteine. One common method includes coupling Boc-NH-chloroalanine with methyl ester-protected residues (such as alanine, methionine, and phenylalanine) using DCC/HOBt as coupling reagents. This process yields di- and tripeptides. Subsequently, treating these peptides with disodium diselenide results in the formation of selenocystine-containing peptides .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods typically employ automated synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Di-Fmoc-seleno-L-cystine undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form diselenide bonds.
Reduction: Diselenide bonds can be reduced back to selenol groups.
Substitution: The selenol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include disodium diselenide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. The reactions typically occur under mild conditions to prevent degradation of the peptide backbone .
Major Products
The major products formed from these reactions include various selenocystine-containing peptides, which can be further utilized in peptide synthesis and proteomics research.
科学研究应用
Di-Fmoc-seleno-L-cystine has several scientific research applications:
Chemistry: Used in the synthesis of selenopeptides, which are valuable for studying the structural and functional roles of selenocysteine in proteins.
Biology: Helps in understanding the role of selenocysteine in biological processes, including enzyme activity and protein folding.
Medicine: Potentially useful in developing therapeutic peptides and studying the mechanisms of selenoproteins involved in various diseases.
Industry: Employed in the production of specialized peptides for research and pharmaceutical applications
作用机制
The mechanism of action of Di-Fmoc-seleno-L-cystine involves its incorporation into peptides, where it can form diselenide bonds. These bonds are crucial for maintaining the structural integrity of proteins. The selenol group of selenocysteine has higher acidity and stronger nucleophilic character compared to the thiol group of cysteine, making it a unique and valuable component in peptide synthesis .
相似化合物的比较
Similar Compounds
Fmoc-selenocysteine: Another Fmoc-protected selenocysteine derivative used in peptide synthesis.
Boc-selenocysteine: A Boc-protected selenocysteine derivative with similar applications.
Di-Fmoc-L-cystine: A similar compound without the selenium atom, used in peptide synthesis.
Uniqueness
Di-Fmoc-seleno-L-cystine is unique due to the presence of selenium, which imparts distinct chemical properties such as higher acidity and stronger nucleophilic character. These properties make it particularly useful in studying selenoproteins and synthesizing selenopeptides .
属性
分子式 |
C36H32N2O8Se2 |
|---|---|
分子量 |
778.6 g/mol |
IUPAC 名称 |
(2R)-3-[[(2R)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C36H32N2O8Se2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32-/m0/s1 |
InChI 键 |
YAFZTYLRAFFJSX-ACHIHNKUSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[Se][Se]C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)


![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)



![(2R,3S)-2,3-bis[(4-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B13727178.png)


![1-[2-(2-methoxyethoxy)ethyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B13727185.png)

![2-(1H-Benzo[d]imidazol-1-yl)terephthalic acid](/img/structure/B13727204.png)
